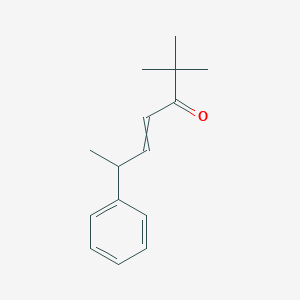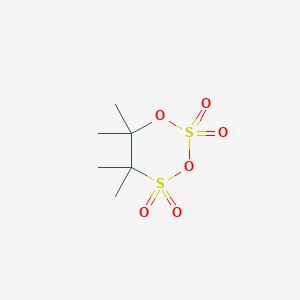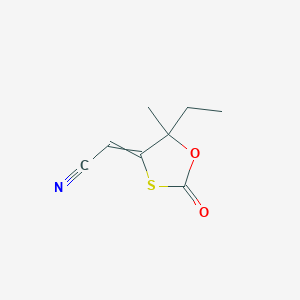
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is a chemical compound with a unique structure that includes an oxathiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used for other oxathiolane derivatives are employed, involving the use of specialized equipment and reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile involves its interaction with molecular targets and pathways within a system
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine derivatives: These compounds have a similar five-membered ring structure with sulfur and nitrogen atoms.
Oxathiolane derivatives: These compounds share the oxathiolane ring structure.
Uniqueness
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is unique due to its specific substituents and the presence of the acetonitrile group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
118560-29-5 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
2-(5-ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H9NO2S/c1-3-8(2)6(4-5-9)12-7(10)11-8/h4H,3H2,1-2H3 |
Clé InChI |
CLKMVGSLOOMUSA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=CC#N)SC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
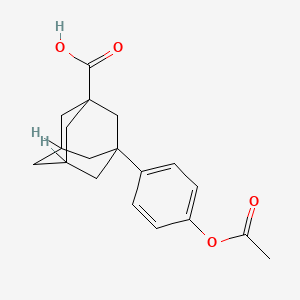
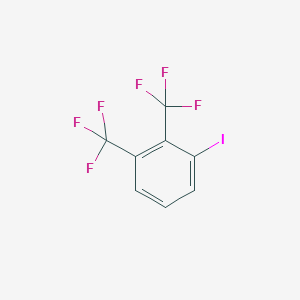
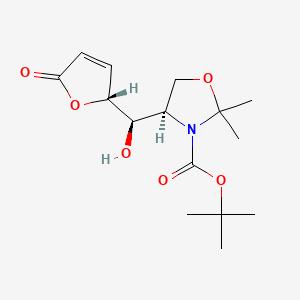

![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
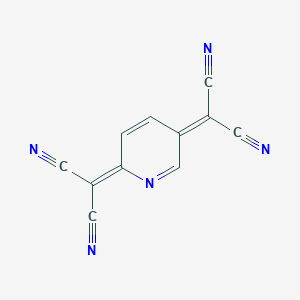
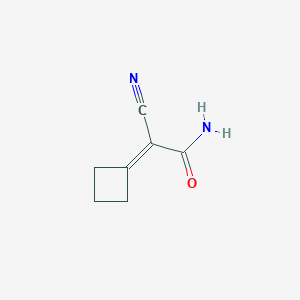
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
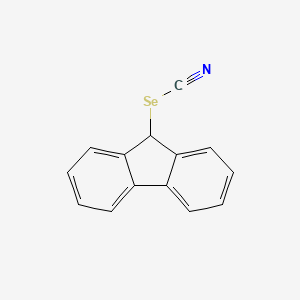
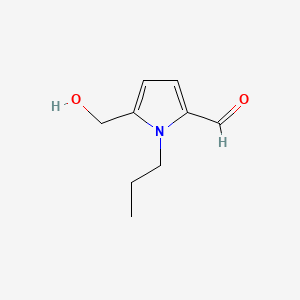
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
